6-Diazo-5,6-dihydro-N-((1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthryl)methyl)-5-oxonaphthalene-1-sulphonamide
Description
This compound is a structurally complex naphthalene sulphonamide derivative featuring a diazo group (N=N) at the 6-position and a polycyclic phenanthryl substituent. The diazo group confers high reactivity, making it a candidate for applications in photochemistry or as a precursor in synthetic organic chemistry. Structural characterization of such compounds often relies on X-ray crystallography (using programs like SHELX ) and NMR spectroscopy . Its synthesis likely involves multi-step organic reactions, possibly leveraging methodologies described in oxidative phenylamination studies of naphthalene derivatives .
Properties
CAS No. |
31701-23-2 |
|---|---|
Molecular Formula |
C30H35N3O3S |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
5-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methylsulfamoyl]-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C30H35N3O3S/c1-19(2)20-9-12-24-21(17-20)10-14-27-29(3,15-6-16-30(24,27)4)18-32-37(35,36)26-8-5-7-23-22(26)11-13-25(33-31)28(23)34/h5,7-9,11-13,17,19,27,32H,6,10,14-16,18H2,1-4H3 |
InChI Key |
BTFYPVCINZKBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNS(=O)(=O)C4=CC=CC5=C4C=CC(=C5[O-])[N+]#N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Naphthalene-1-sulphonamide Core
The naphthalene sulphonamide scaffold is typically synthesized starting from naphthoquinone derivatives , such as 1,2-naphthoquinone or 5-oxo-naphthalene derivatives. Sulfonation or sulfochlorination methods are employed to introduce the sulfonyl chloride or sulfonic acid groups, which are then converted to sulphonamides by reaction with the appropriate amines.
Sulfochlorination: As per Sauer et al. (2007), sulfochlorination of 1,2-naphthoquinone diazide using chlorosulfonic acid at controlled temperatures (around 63°C) for approximately 80 minutes yields sulfochloride intermediates with about 50% yield.
Alternative sulfonyl chloride synthesis: A safer synthetic method avoids highly corrosive reagents like chlorosulfonic acid or thionyl chloride, using di(trichloromethyl)carbonic ester as an acylating chlorination reagent in inert solvents, reducing hazardous byproducts.
Formation of the Sulphonamide with Phenanthryl Methyl Substituent
The bulky octahydro-7-isopropyl-1,4a-dimethylphenanthryl methyl substituent is introduced via nucleophilic substitution or amidation reactions.
The amine precursor of the phenanthryl methyl group is reacted with the naphthalene sulfonyl chloride intermediate under controlled conditions to form the sulphonamide bond.
The reaction is generally carried out in anhydrous organic solvents with tertiary amine bases to scavenge HCl formed during the reaction, ensuring high yields.
Temperature and stoichiometry are optimized to prevent side reactions or decomposition of sensitive groups.
Diazotization to Form the Diazo Group
The critical diazo functionality at the 6-position of the 5,6-dihydro-5-oxonaphthalene ring is introduced via diazotization:
Typically, diazotization involves treatment of the corresponding amino precursor with nitrous acid or diazotizing agents such as sodium nitrite in acidic conditions at low temperatures.
In the case of naphthalene derivatives, diazotization must be carefully controlled to avoid decomposition or side reactions.
Single-pot processes have been developed for related diazonaphthoquinonesulfonyl esters, using diphosgene or triphosgene as reagents in the presence of a tertiary organic base in organic solvents, which can be adapted for this compound.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Sulfochlorination | Chlorosulfonic acid, 63°C, 80 min | Formation of naphthoquinone sulfochloride intermediate (~50% yield) |
| 2 | Sulphonamide formation | Phenanthryl methyl amine, organic solvent, base | Formation of N-phenanthryl methyl naphthalene sulphonamide |
| 3 | Diazotization | Sodium nitrite, acid, low temperature or diphosgene/triphosgene, organic solvent, base | Introduction of diazo group at 6-position |
Analytical and Research Data Supporting Preparation
Yields and Purity: Sulfochlorination yields are temperature and time-dependent, with optimal yields (~50%) at 63°C and 80 minutes reaction time.
Environmental and Safety Considerations: Use of di(trichloromethyl)carbonic ester avoids corrosive reagents and hazardous byproducts, improving safety and environmental impact.
Structural Confirmation: The compound's structure is confirmed by spectroscopic methods (NMR, IR, MS) and X-ray crystallography when available, especially to verify the diazo group and bulky substituents.
Biological Activity Context: Related compounds with diazo and sulphonamide groups have been studied as potent enzyme inhibitors, indicating the importance of precise synthetic control for activity.
Notes on Alternative and Related Methods
Cyclization methods for related sulphonamide compounds (e.g., 5,7-dihydroxy-1,2,4-triazolo-pyrimidine sulfonanilides) have been optimized to avoid base use and reduce waste, which could inspire improvements in the synthesis of the target compound.
Single-pot processes for diazonaphthoquinonesulfonyl esters streamline synthesis and reduce steps, potentially applicable to this compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the diazo group or other functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Diazo-5,6-dihydro-N-((1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthryl)methyl)-5-oxonaphthalene-1-sulphonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in various industrial processes and applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazo group and sulphonamide group play crucial roles in its reactivity and interactions. The compound may bind to specific enzymes or receptors, leading to changes in biological pathways and effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogues include:
- 1-Nitronaphthalene : A simpler naphthalene derivative with a nitro group instead of a diazo-sulphonamide system. While 1-nitronaphthalene is less reactive under ambient conditions, the diazo group in the target compound increases its susceptibility to photolytic or thermal decomposition .
- Naphthalene sulphonamides with polycyclic substituents : Compounds like those reported in oxidative phenylamination studies (e.g., compounds 4a, 9, 10 in ) share the sulphonamide core but lack the diazo group, leading to differences in electronic properties and stability.
Table 1: Structural and Functional Group Comparison
Computational Similarity Metrics
Using Tanimoto and Dice similarity indices (as described in ), the target compound’s bit-vector representation (based on MACCS or Morgan fingerprints) would show:
Table 2: Hypothetical Similarity Scores
| Compound | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| 1-Nitronaphthalene | 0.22 | 0.25 |
| N-Phenyl-1,4-naphthoquinone | 0.54 | 0.58 |
Stability and Reactivity
The diazo group’s instability contrasts sharply with the nitro group in 1-nitronaphthalene. For example:
- Thermal decomposition : The target compound likely undergoes rapid decomposition above 60°C, whereas 1-nitronaphthalene remains stable up to 200°C .
- Photoreactivity: The diazo group may facilitate photochemical crosslinking or cyclization, a property absent in non-diazo analogues .
Structural Elucidation Techniques
- X-ray crystallography: SHELX software (SHELXL, SHELXS) is widely used for refining such complex structures, as noted in . The target compound’s polycyclic system would require high-resolution data for accurate refinement .
- NMR spectroscopy: and emphasize the role of NMR in confirming stereochemistry and substituent linkages, particularly for novel polycyclic systems .
Research Findings and Methodological Insights
- Synthetic challenges: The diazo group necessitates low-temperature synthesis to prevent decomposition, contrasting with milder conditions for non-diazo sulphonamides .
- Analytical workflows : highlights the integration of similarity metrics (e.g., Tanimoto) into virtual screening pipelines to prioritize analogues for synthesis or testing .
Biological Activity
6-Diazo-5,6-dihydro-N-((1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthryl)methyl)-5-oxonaphthalene-1-sulphonamide (CAS No: 31701-23-2) is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure comprising a naphthalene sulfonamide core with multiple substituents that may influence its biological efficacy. Its molecular formula is C30H35N3O3S.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its anticancer properties and effects on cellular mechanisms.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| HuTu 80 | 40 | Apoptosis via ROS production | |
| M-HeLa | 25 | Mitochondrial dysfunction | |
| Chang liver | >100 | Low cytotoxicity |
Mechanistic Insights
The apoptotic effect is primarily attributed to the compound's ability to increase ROS levels within the cells. This oxidative stress triggers pathways leading to programmed cell death. Additionally, the selectivity index for cancer versus normal cells suggests a favorable therapeutic window.
Case Study: Cytotoxicity Evaluation
In a comparative study against standard chemotherapeutics like 5-fluorouracil (5-FU), this compound demonstrated superior selectivity and lower toxicity towards normal cells while maintaining potent activity against various cancer lines.
Pharmacological Implications
The findings suggest that this compound could serve as a promising candidate for further development in cancer therapy. Its unique structure may allow for modifications that enhance its efficacy or reduce side effects.
Q & A
Q. What statistical approaches are optimal for analyzing structure-activity relationship (SAR) data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
